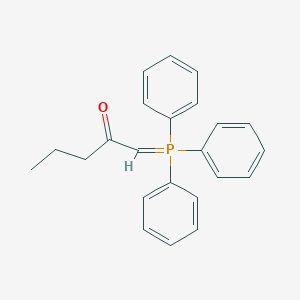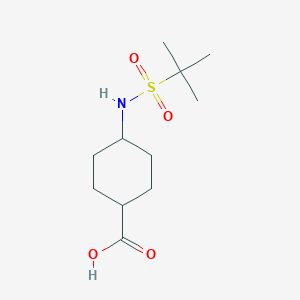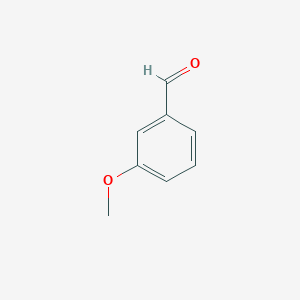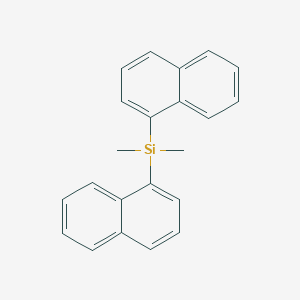
Dimethyl(dinaphthalen-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(dinaphthalen-1-yl)silane, also known as DMDNS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DMDNS is a silane derivative that contains two naphthalene rings attached to a silicon atom. The compound has been used in various scientific research applications, including as a reagent in organic synthesis and as a precursor for the preparation of novel materials.
Mechanism of Action
The mechanism of action of Dimethyl(dinaphthalen-1-yl)silane is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate. The silicon atom in Dimethyl(dinaphthalen-1-yl)silane is highly reactive and can form covalent bonds with other atoms, making it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Dimethyl(dinaphthalen-1-yl)silane. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. Dimethyl(dinaphthalen-1-yl)silane is not known to have any significant effects on the environment or human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of Dimethyl(dinaphthalen-1-yl)silane is its high reactivity, which makes it a useful reagent in organic synthesis. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Dimethyl(dinaphthalen-1-yl)silane is its sensitivity to moisture and air, which can lead to degradation of the compound. Additionally, the compound is highly reactive and requires careful handling to prevent accidents and ensure safe use in the laboratory.
Future Directions
There are several future directions for the use of Dimethyl(dinaphthalen-1-yl)silane in scientific research. One potential area of research is the use of Dimethyl(dinaphthalen-1-yl)silane as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers. Another area of research is the use of Dimethyl(dinaphthalen-1-yl)silane in the synthesis of new organic compounds with unique properties and applications. Finally, further studies are needed to better understand the mechanism of action of Dimethyl(dinaphthalen-1-yl)silane and its potential applications in various fields of chemistry and materials science.
Synthesis Methods
The synthesis of Dimethyl(dinaphthalen-1-yl)silane involves the reaction of naphthalene with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the starting materials. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of catalyst used.
Scientific Research Applications
Dimethyl(dinaphthalen-1-yl)silane has been used in various scientific research applications, including as a reagent in organic synthesis. The compound has been used to synthesize a range of organic compounds, including heterocyclic compounds, aromatic compounds, and organosilicon compounds. Dimethyl(dinaphthalen-1-yl)silane has also been used as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers.
properties
CAS RN |
18753-19-0 |
|---|---|
Product Name |
Dimethyl(dinaphthalen-1-yl)silane |
Molecular Formula |
C22H20Si |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
dimethyl(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C22H20Si/c1-23(2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 |
InChI Key |
SHCZBMYTPGCRGJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Other CAS RN |
18753-19-0 |
synonyms |
Silane,dimethyl-di-1-naphthalenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



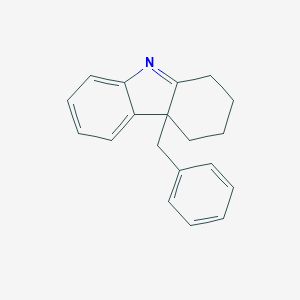
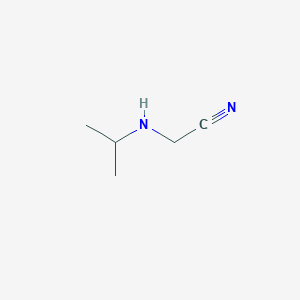
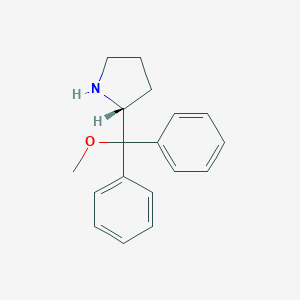

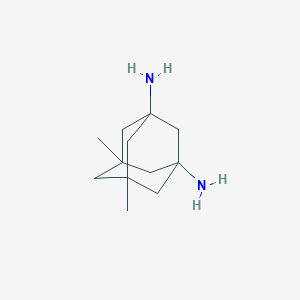
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
